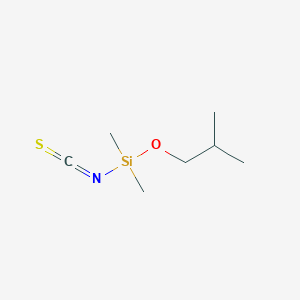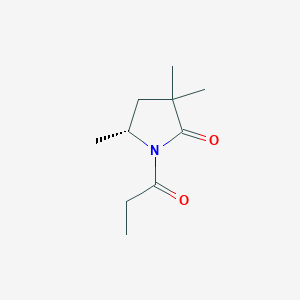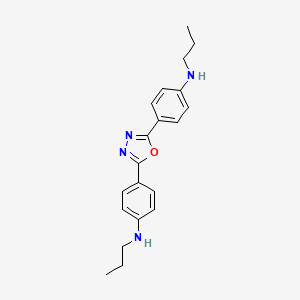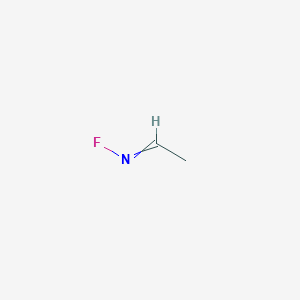
N-Ethylidenehypofluorous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethylidenehypofluorous amide is a unique organic compound characterized by the presence of an ethylidene group attached to a hypofluorous amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylidenehypofluorous amide typically involves the reaction of ethylidene compounds with hypofluorous amide precursors under controlled conditions. One common method is the nucleophilic addition of ethylidene derivatives to hypofluorous amide intermediates, followed by purification through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are mixed under optimized temperature and pressure conditions to maximize yield. The process may involve continuous flow systems to ensure consistent production and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethylidenehypofluorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert this compound to simpler amide derivatives.
Substitution: The ethylidene group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted amides, oxides, and reduced amide derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Ethylidenehypofluorous amide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-Ethylidenehypofluorous amide exerts its effects involves the interaction of its ethylidene group with target molecules, facilitating various chemical transformations. The molecular targets include nucleophilic sites on organic substrates, leading to the formation of stable amide bonds. Pathways involved in these reactions often include nucleophilic addition and substitution mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N-Methylidenehypofluorous amide
- N-Propylidenehypofluorous amide
- N-Butylidenehypofluorous amide
Uniqueness
N-Ethylidenehypofluorous amide is unique due to its specific ethylidene group, which imparts distinct reactivity compared to other similar compounds. This uniqueness allows for selective reactions and applications that are not achievable with other hypofluorous amides .
Properties
CAS No. |
137695-67-1 |
|---|---|
Molecular Formula |
C2H4FN |
Molecular Weight |
61.06 g/mol |
IUPAC Name |
N-fluoroethanimine |
InChI |
InChI=1S/C2H4FN/c1-2-4-3/h2H,1H3 |
InChI Key |
JLVROYGIIHRCLD-UHFFFAOYSA-N |
Canonical SMILES |
CC=NF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)

![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide](/img/structure/B14269890.png)

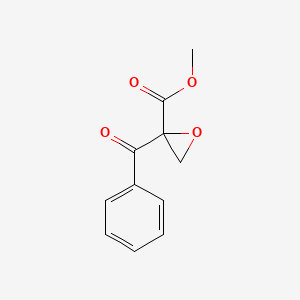
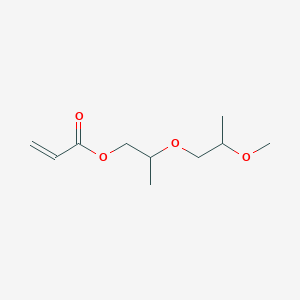
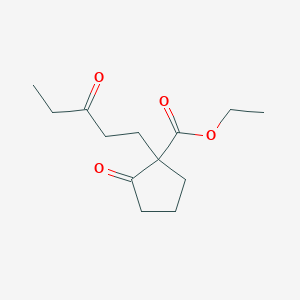
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
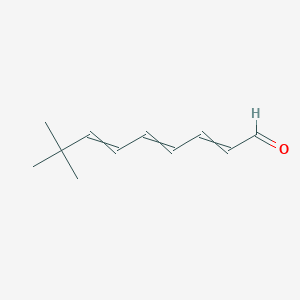
![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)
